Furo[3,2-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,2-b]pyridin-3-amine: is a heterocyclic compound that consists of a fused furan and pyridine ring system with an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing furo[3,2-b]pyridin-3-amine involves the cyclization of appropriate precursors under specific conditions.
Functional Group Transformations: Another approach involves the transformation of functional groups on a pre-existing furan or pyridine ring to introduce the necessary amine group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the efficient synthesis of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Furo[3,2-b]pyridin-3-amine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group or other substituents on the ring system are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted this compound compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Furo[3,2-b]pyridin-3-amine is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound derivatives have been studied for their potential anticancer properties. These compounds have shown cytotoxic activity against various cancer cell lines, making them promising candidates for further development .
Medicine: The compound’s potential pharmacological properties have led to its investigation as a therapeutic agent. Research has focused on its ability to target specific molecular pathways involved in diseases such as cancer .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds .
Wirkmechanismus
The mechanism by which furo[3,2-b]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to disrupt key cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-b]pyridine: Another furan-pyridine fused compound with different substitution patterns.
Pyrido[3,2-d]pyrimidine: A compound with a fused pyridine and pyrimidine ring system.
Uniqueness: Furo[3,2-b]pyridin-3-amine is unique due to its specific ring fusion and the presence of an amine group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H6N2O |
---|---|
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
furo[3,2-b]pyridin-3-amine |
InChI |
InChI=1S/C7H6N2O/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H,8H2 |
InChI-Schlüssel |
HCPBZGVDMGXHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CO2)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.